molecular formula C8H13N3O2 B13640889 Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate

Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate

Cat. No.: B13640889
M. Wt: 183.21 g/mol
InChI Key: WMKUDGRPIMKADZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate is a compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1h-pyrazol-1-yl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

  • Ethyl 2-amino-3-(1h-imidazol-1-yl)propanoate
  • Ethyl 2-amino-3-(1h-triazol-1-yl)propanoate
  • Ethyl 2-amino-3-(1h-pyrrol-1-yl)propanoate

Comparison: Ethyl 2-amino-3-(1h-pyrazol-1-yl)propanoate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to imidazole and triazole derivatives, pyrazole compounds often exhibit different reactivity and binding affinities, making them valuable for specific applications in drug design and material science .

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

ethyl 2-amino-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)6-11-5-3-4-10-11/h3-5,7H,2,6,9H2,1H3

InChI Key

WMKUDGRPIMKADZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=CC=N1)N

Origin of Product

United States

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